4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione
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Overview
Description
4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the pyrrolidine family. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with various reagents under controlled conditions. One common method includes the condensation of N-hydroxysuccinimide with an appropriate aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated or aminated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A structurally related compound with similar biological activities.
3-Phenylpyrrolidine: Another related compound with distinct chemical properties and applications.
Uniqueness: 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and chemical probes .
Properties
CAS No. |
61837-71-6 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-11(7-5-3-2-4-6-7)8(13)9(14)12-10(11)15/h2-6,8,13H,1H3,(H,12,14,15) |
InChI Key |
UFEVWVIASYCOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)NC1=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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